molecular formula C20H16ClN5O4S B289953 ethyl 5-(2-amino-2-oxoethyl)-13-(4-chlorophenyl)-11-methyl-6-oxo-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaene-12-carboxylate

ethyl 5-(2-amino-2-oxoethyl)-13-(4-chlorophenyl)-11-methyl-6-oxo-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaene-12-carboxylate

Cat. No.: B289953
M. Wt: 457.9 g/mol
InChI Key: KAVQIOFOHVUQMV-UHFFFAOYSA-N
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Description

Ethyl 3-(2-amino-2-oxoethyl)-9-(4-chlorophenyl)-7-methyl-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazine-8-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-amino-2-oxoethyl)-9-(4-chlorophenyl)-7-methyl-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazine-8-carboxylate involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the pyrido[3’,2’4,5]thieno[3,2-d][1,2,3]triazine core: This is achieved through a series of cyclization reactions.

    Introduction of the 4-chlorophenyl group: This step involves a substitution reaction using a chlorinated aromatic compound.

    Attachment of the ethyl ester group: This is typically done through esterification reactions.

    Incorporation of the amino and oxo groups: These functional groups are introduced through amination and oxidation reactions, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial-scale reactors.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-amino-2-oxoethyl)-9-(4-chlorophenyl)-7-methyl-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazine-8-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxo groups to hydroxyl groups.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

Ethyl 3-(2-amino-2-oxoethyl)-9-(4-chlorophenyl)-7-methyl-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazine-8-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-amino-2-oxoethyl)-9-(4-chlorophenyl)-7-methyl-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazine-8-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 3-(2-amino-2-oxoethyl)-9-(4-chlorophenyl)-7-methyl-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazine-8-carboxylate can be compared with other similar compounds, such as:

These compounds share some structural similarities but differ in their specific functional groups and overall structure

Properties

Molecular Formula

C20H16ClN5O4S

Molecular Weight

457.9 g/mol

IUPAC Name

ethyl 5-(2-amino-2-oxoethyl)-13-(4-chlorophenyl)-11-methyl-6-oxo-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaene-12-carboxylate

InChI

InChI=1S/C20H16ClN5O4S/c1-3-30-20(29)13-9(2)23-18-15(14(13)10-4-6-11(21)7-5-10)16-17(31-18)19(28)26(25-24-16)8-12(22)27/h4-7H,3,8H2,1-2H3,(H2,22,27)

InChI Key

KAVQIOFOHVUQMV-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N=C2C(=C1C3=CC=C(C=C3)Cl)C4=C(S2)C(=O)N(N=N4)CC(=O)N)C

Canonical SMILES

CCOC(=O)C1=C(N=C2C(=C1C3=CC=C(C=C3)Cl)C4=C(S2)C(=O)N(N=N4)CC(=O)N)C

Origin of Product

United States

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